4-tert-butyl-2-cyclopropyl-6-(4-{1H-pyrazolo[3,4-d]pyrimidin-4-yl}piperazin-1-yl)pyrimidine
Description
This compound features a pyrazolo[3,4-d]pyrimidine core, a bicyclic heteroaromatic system known for its role in medicinal chemistry, particularly in kinase inhibition . The molecule is further modified with a piperazine ring at the 6-position of the pyrimidine scaffold, a tert-butyl group at the 4-position, and a cyclopropyl substituent at the 2-position. The piperazine moiety, a common pharmacophore, may facilitate interactions with biological targets through hydrogen bonding or cation-π interactions .
Properties
IUPAC Name |
4-[4-(6-tert-butyl-2-cyclopropylpyrimidin-4-yl)piperazin-1-yl]-1H-pyrazolo[3,4-d]pyrimidine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H26N8/c1-20(2,3)15-10-16(25-17(24-15)13-4-5-13)27-6-8-28(9-7-27)19-14-11-23-26-18(14)21-12-22-19/h10-13H,4-9H2,1-3H3,(H,21,22,23,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LPZAMKWJWIEFJK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC(=NC(=N1)C2CC2)N3CCN(CC3)C4=NC=NC5=C4C=NN5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H26N8 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
378.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
Similar compounds such as pyrazolo[3,4-b]pyridines have been used for a wide range of biological targets
Mode of Action
It’s known that similar compounds interact with their targets through various mechanisms, often involving binding to the target and modulating its activity
Biochemical Pathways
Compounds with similar structures have been found to impact a variety of biochemical pathways
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table summarizes key structural and functional differences between the target compound and analogs derived from the provided evidence:
Structural and Functional Analysis
Substituent Effects: The tert-butyl group in the target compound increases steric bulk and lipophilicity compared to the 4-fluoro-2-hydroxyphenyl group in ’s analog. This may enhance membrane permeability but reduce aqueous solubility .
Piperazine Modifications: The unmodified piperazine in the target compound contrasts with 4-methylpiperazine in ’s analog. Methylation reduces basicity (pKa), which could alter tissue distribution and excretion .
Core Scaffold Variations: Pyrazolo[3,4-d]pyrimidine derivatives (target and ) are more electron-deficient than pyrido[1,2-a]pyrimidinones (), affecting π-π stacking interactions with aromatic residues in enzymes .
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